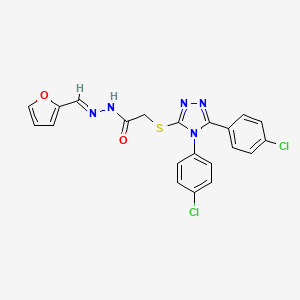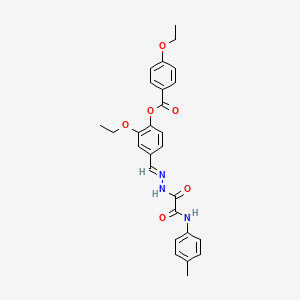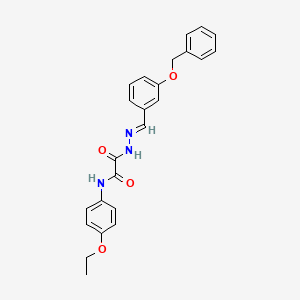![molecular formula C23H21ClN2O3 B12023159 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B12023159.png)
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide is an organic compound with a complex structure that includes aromatic rings, ether, and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Methoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form 4-chlorophenyl methoxy.
Formation of the Benzamide Intermediate: The next step involves the reaction of 4-chlorophenyl methoxy with benzoyl chloride to form 4-[(4-chlorophenyl)methoxy]benzamide.
Formation of the Final Compound: The final step involves the condensation of 4-[(4-chlorophenyl)methoxy]benzamide with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorophenyl methoxy: A precursor in the synthesis of the target compound.
4-ethoxybenzaldehyde: Another precursor used in the final condensation step.
Benzamides: A class of compounds with similar structural features and potential biological activities.
Uniqueness
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H21ClN2O3 |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-21-11-5-17(6-12-21)15-25-26-23(27)19-7-13-22(14-8-19)29-16-18-3-9-20(24)10-4-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
InChI-Schlüssel |
IVGGBZZGLQIBNL-MFKUBSTISA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12023079.png)

![2,4-Diiodo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12023090.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023092.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023093.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12023095.png)

![N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide](/img/structure/B12023101.png)

![(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12023119.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12023142.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023145.png)

